molecular formula C9H15ClN2 B2418746 (2-M-tolyl-ethyl)-hydrazine hydrochloride CAS No. 97294-52-5

(2-M-tolyl-ethyl)-hydrazine hydrochloride

Cat. No.: B2418746
CAS No.: 97294-52-5
M. Wt: 186.68
InChI Key: DBXLKELWROUMOO-UHFFFAOYSA-N
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Description

Academic Significance of Hydrazine (B178648) Derivatives as Synthetic Intermediates

The academic importance of hydrazine derivatives as synthetic intermediates is well-documented in chemical literature. acs.orgresearchgate.net These compounds are crucial for constructing various heterocyclic systems, which are core structures in many pharmaceuticals, agrochemicals, and materials. nbinno.comiscientific.org For instance, substituted hydrazines are key precursors in the synthesis of pyrazoles, pyridazines, and triazoles. nbinno.comwisdomlib.org

Hydrazine derivatives can act as nucleophiles, reducing agents, and building blocks for heterocycles. nbinno.com Their ability to form strong nitrogen-nitrogen bonds and participate in condensation reactions makes them invaluable in constructing complex molecular architectures. nbinno.com The reactivity of the N-N bond, which can be cleaved under certain conditions, also allows for their use in reductive processes and as nitrogen sources in various chemical transformations. The wide variety of substituents that can be introduced onto the hydrazine nitrogen atoms provides chemists with a powerful tool to modulate the properties of the resulting molecules, making them indispensable in designing and synthesizing novel organic compounds with desired functionalities. wikipedia.org

Historical Development and Theoretical Frameworks in Hydrazine Chemistry

The study of hydrazine chemistry began in the late 19th century. In 1875, German chemist Emil Fischer first discovered and named hydrazine while trying to produce organic compounds from mono-substituted hydrazine. hydrazine.comwikipedia.org In 1887, Theodor Curtius synthesized hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. wikipedia.org However, pure anhydrous hydrazine was first prepared by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org

Initially, hydrazine was of little more than academic interest due to its difficult and costly production. hydrazine.com However, it gained prominence during World War II as an ideal rocket fuel. acs.orghydrazine.com The Germans developed hydrazine hydrate (B1144303), which was used to fuel the first rocket-powered aircraft in history, the Messerschmitt Me 163B, in 1944. hydrazine.com

The development of spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry in the 20th century provided crucial insights into the structure and bonding of these molecules. Theoretical frameworks, including molecular orbital theory, have been instrumental in explaining the conformational preferences and the nucleophilic and electrophilic nature of the nitrogen atoms in hydrazine derivatives. This has allowed for a more rational design of synthetic strategies involving these versatile reagents.

Scope and Research Focus on Aryl-Substituted Ethyl Hydrazines

Within the broader class of N-substituted hydrazine derivatives, aryl-substituted ethyl hydrazines like (2-M-tolyl-ethyl)-hydrazine hydrochloride have attracted specific research interest. This focus is due to their utility in synthesizing compounds with potential biological activity. orientjchem.org The presence of the aryl group, in this case, the m-tolyl moiety, can influence the pharmacokinetic and pharmacodynamic properties of the final products.

Research in this area often concentrates on developing efficient synthetic routes to these substituted hydrazines and their subsequent application in constructing complex molecular architectures. For example, o-ethylphenylhydrazine hydrochloride is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug etodolac. google.com The synthesis of aryl- and heteroaryl-substituted hydrazines is of increasing interest. kirj.ee The ethyl linker between the aryl group and the hydrazine moiety provides conformational flexibility, which can also be a key factor in the biological activity of the target compounds.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenyl)ethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-8-3-2-4-9(7-8)5-6-11-10;/h2-4,7,11H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXLKELWROUMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 M Tolyl Ethyl Hydrazine Hydrochloride

Strategies for the Construction of N-Substituted Hydrazine (B178648) Scaffolds

Several established and advanced methodologies can be employed for the synthesis of N-alkylated hydrazines. These approaches primarily include reductive alkylation, nucleophilic substitution, and adaptations of classical synthetic protocols.

Reductive Alkylation Approaches to N'-Substituted Hydrazines

Reductive alkylation is a highly effective one-pot method for preparing N-substituted hydrazines. researchgate.netorganic-chemistry.org This process involves the condensation of a hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is subsequently reduced to the desired hydrazine derivative. organic-chemistry.orgpressbooks.pub For the synthesis of (2-M-tolyl-ethyl)-hydrazine, this would involve the reaction of hydrazine with m-tolylacetaldehyde.

The initial step is the formation of the corresponding hydrazone. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and is often acid-catalyzed to facilitate the nucleophilic attack of the hydrazine on the carbonyl carbon.

The subsequent reduction of the hydrazone can be achieved using various reducing agents. The choice of reductant is crucial for the efficiency and selectivity of the reaction. Common methods include catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon) or chemical reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.net More recently, enzymatic methods using imine reductases (IREDs) have been developed, offering a green and highly selective alternative for reductive amination and hydrazination processes. nih.govnih.gov

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (H₂/Pd-C)Methanol or Ethanol, RT-50°C, 1-50 atm H₂Clean reaction, high yieldRequires specialized pressure equipment
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0°C to RTMild conditions, readily availableMay require pH control
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 3-6Selective for imines/hydrazones over carbonylsToxicity of cyanide byproducts
Imine Reductases (IREDs)Aqueous buffer, RT, requires cofactor regenerationHigh stereoselectivity, environmentally friendlyEnzyme availability and stability can be limiting

Nucleophilic Substitution Reactions Utilizing Halide Precursors for Hydrazine Formation

A traditional and direct route to N-alkylhydrazines involves the nucleophilic substitution reaction between hydrazine and an alkyl halide. researchgate.net In this case, a 2-(m-tolyl)ethyl halide, such as the bromide or chloride, would serve as the electrophile.

The reaction is typically performed in a polar solvent, and hydrazine itself can act as the base. A significant challenge in this approach is controlling the degree of alkylation. Hydrazine has two nucleophilic nitrogen atoms, and the initial product, (2-M-tolyl-ethyl)-hydrazine, can react further with the alkyl halide to form N,N'-bis(2-m-tolyl-ethyl)hydrazine. To favor mono-alkylation, a large excess of hydrazine is often used. dtic.mil Alternatively, one of the nitrogen atoms in the hydrazine starting material can be protected (e.g., with a Boc group), followed by alkylation and subsequent deprotection.

Alkyl Halide (Leaving Group)Typical SolventConditionsKey Considerations
2-(m-tolyl)ethyl chloride (Cl)Ethanol, DMFElevated temperature (reflux)Slower reaction rate compared to Br or I
2-(m-tolyl)ethyl bromide (Br)Ethanol, Acetonitrile (B52724)Room temperature to refluxGood reactivity and availability
2-(m-tolyl)ethyl iodide (I)Acetone (B3395972), AcetonitrileRoom temperatureHighly reactive but more expensive and less stable
2-(m-tolyl)ethyl tosylate (OTs)DMF, DMSORoom temperature to 60°CExcellent leaving group, useful for less reactive systems

Advanced Modifications of Classical Hydrazine Synthesis Protocols

The Raschig process is a cornerstone of industrial hydrazine synthesis, involving the reaction of monochloramine (NH₂Cl) with an excess of ammonia (B1221849). britannica.com This method can be adapted to produce N-substituted hydrazines by replacing ammonia with a primary or secondary amine. acs.orggoogle.com

For the synthesis of (2-M-tolyl-ethyl)-hydrazine, this modified Raschig synthesis would involve the reaction of monochloramine with 2-(m-tolyl)ethylamine. The reaction is conducted in an aqueous alkaline medium. The yield of the desired N-alkyl hydrazine is influenced by factors such as the ratio of amine to chloramine (B81541) and the presence of a base. acs.org Compared to the traditional Raschig process, the reaction with amines is generally faster. acs.org A key side reaction is the further reaction of the product with chloramine, which must be controlled to achieve good yields. scirp.org

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed cross-coupling reactions for C-N bond formation. While extensively used for synthesizing aryl hydrazines, their application for alkyl hydrazines is less common but conceptually feasible.

These reactions could potentially involve a palladium- or copper-catalyzed coupling of a hydrazine derivative with a suitable (2-m-tolyl-ethyl) precursor. For instance, a protocol analogous to the Buchwald-Hartwig amination could be envisioned, although this typically targets sp²-hybridized carbon centers (aryl or vinyl halides).

Precursor Synthesis Routes for the (2-M-tolyl-ethyl) Moiety

The successful synthesis of the target compound relies on the availability of key precursors, namely m-tolylacetaldehyde or a 2-(m-tolyl)ethyl halide.

Synthesis of m-tolylacetaldehyde: This aldehyde is a crucial precursor for the reductive alkylation pathway. Several synthetic routes are available:

Oxidation of 2-(m-tolyl)ethanol: The most direct method involves the oxidation of 2-(m-tolyl)ethanol using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation conditions to prevent over-oxidation to the carboxylic acid.

Homologation of m-tolualdehyde: This can be achieved through methods like the Wittig reaction with (methoxymethyl)triphenylphosphine to form an enol ether, which is then hydrolyzed to the aldehyde.

Synthesis of 2-(m-tolyl)ethyl Halides: These are the key electrophiles for the nucleophilic substitution route.

From 2-(m-tolyl)ethanol: The alcohol can be readily converted to the corresponding bromide or chloride. Treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are standard methods for this transformation. njchm.com

From m-xylene (B151644): Friedel-Crafts acylation of m-xylene with acetyl chloride yields m-methylacetophenone. Subsequent Willgerodt-Kindler reaction followed by hydrolysis can produce m-tolylacetic acid. The acid can be reduced to 2-(m-tolyl)ethanol with a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by halogenation as described above.

Grignard-based Route: Preparation of the Grignard reagent, m-tolylmagnesium bromide, from m-bromotoluene and magnesium is a key step. researchgate.net Subsequent reaction with ethylene (B1197577) oxide provides a direct route to 2-(m-tolyl)ethanol, which can then be converted to the desired halide.

PrecursorStarting MaterialKey ReagentsReaction Type
m-Tolylacetaldehyde2-(m-tolyl)ethanolPCC, DMP, or SO₃·PyridineOxidation
2-(m-tolyl)ethyl Bromide2-(m-tolyl)ethanolPBr₃ or CBr₄/PPh₃Halogenation
2-(m-tolyl)ethanolm-Tolylacetic acidLiAlH₄ or BH₃·THFReduction
2-(m-tolyl)ethanolm-Tolylmagnesium bromideEthylene oxideGrignard Reaction

Once the (2-M-tolyl-ethyl)-hydrazine free base is synthesized and purified, it is converted to the stable hydrochloride salt. This is typically achieved by treating a solution of the hydrazine in a suitable organic solvent, such as diethyl ether or isopropanol, with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. sciencemadness.orgresearchgate.netresearchgate.net The hydrochloride salt usually precipitates and can be isolated by filtration.

Synthesis of 2-(m-Tolyl)ethylamine and its Derivatives

A primary precursor for the target compound is 2-(m-tolyl)ethylamine. A common and effective route to this intermediate is through the synthesis and subsequent reduction of m-tolylacetonitrile (also known as (3-methylphenyl)acetonitrile).

One established method for synthesizing substituted phenylacetonitriles involves the alkylation of benzyl (B1604629) cyanide. This can be adapted for the m-tolyl analogue. The general reaction involves deprotonation of the benzylic carbon of m-tolylacetonitrile with a strong base, followed by alkylation. However, for the synthesis of the unsubstituted 2-(m-tolyl)ethylamine, the primary route is the reduction of m-tolylacetonitrile.

The synthesis of m-tolylacetonitrile can be achieved by the reaction of m-methylbenzyl chloride with sodium cyanide. The subsequent reduction of the nitrile group to a primary amine is a critical step. Various reducing agents can be employed for this transformation, each with its own advantages regarding yield, reaction conditions, and compatibility with other functional groups.

Commonly used reducing agents for this conversion include:

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines in high yields. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). It is often considered a "greener" alternative to metal hydrides.

Sodium borohydride (NaBH₄) with a catalyst: While NaBH₄ alone is generally not strong enough to reduce nitriles, its reactivity can be enhanced by the addition of catalysts like cobalt(II) chloride (CoCl₂).

Table 1: Comparison of Reduction Methods for Nitriles
Reducing Agent/MethodTypical ConditionsAdvantagesDisadvantages
Lithium aluminum hydride (LiAlH₄)Anhydrous ether or THF, refluxHigh yields, effective for various nitrilesHighly reactive, requires anhydrous conditions
Catalytic HydrogenationH₂ gas, Raney Ni, Pd/C, or PtO₂ catalyst, alcohol solvent"Green" method, high yields, scalableRequires specialized high-pressure equipment
Sodium borohydride/CoCl₂Methanol or ethanol solvent, room temperatureMilder conditions than LiAlH₄, readily availableMay require longer reaction times, catalyst needed

Methodologies for Installing the Ethyl Linkage onto the Aromatic Substrate

Several synthetic strategies can be employed to construct the tolyl-ethyl backbone. The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Friedel-Crafts Acylation followed by Reduction: A classic approach involves the Friedel-Crafts acylation of toluene (B28343) with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This reaction forms methyl tolyl ketone. The methyl group of toluene is an ortho-, para-director, so this reaction with toluene would yield a mixture of ortho- and para-isomers. To obtain the meta-substituted product, one might start with a different precursor or use specific reaction conditions that favor meta-substitution, although this is less direct. A more direct Friedel-Crafts route to a precursor for the m-tolyl structure is not straightforward.

Grignard Reaction with Ethylene Oxide: A more regioselective method involves the use of an organometallic reagent. First, a Grignard reagent, m-tolylmagnesium bromide, is prepared from 3-bromotoluene (B146084) and magnesium metal. This Grignard reagent then undergoes a nucleophilic attack on the strained ring of ethylene oxide. vedantu.comdoubtnut.com The reaction proceeds via an Sɴ2 mechanism, leading to the ring-opening of the epoxide and, after acidic workup, the formation of 2-(m-tolyl)ethanol. The resulting primary alcohol can then be converted to the corresponding amine.

From m-Tolylacetonitrile: As described in the previous section, starting with m-tolylacetonitrile is a very direct way to have the ethyl linkage precursor correctly positioned on the aromatic ring. This is often the most efficient route.

Table 2: Key Reactions for Ethyl Linkage Installation
Reaction TypeSubstratesReagents/CatalystsIntermediate Product
Grignard Reaction3-Bromotoluene, Ethylene oxideMg, ether; then H₃O⁺ workup2-(m-Tolyl)ethanol
Cyanide Displacementm-Methylbenzyl chloride, Sodium cyanideNaCN, solvent (e.g., DMSO)m-Tolylacetonitrile

Protecting Group Strategies in the Synthesis of N-Substituted Hydrazines

The synthesis of mono-substituted hydrazines requires careful control to prevent over-alkylation and other side reactions. The use of protecting groups is a fundamental strategy to achieve this selectivity. semanticscholar.org The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for nitrogen atoms due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

A general route to a mono-alkylated hydrazine involves the reaction of a primary amine, in this case, 2-(m-tolyl)ethylamine, with an electrophilic aminating agent. To control the subsequent hydrazination step, the primary amine can be reacted with an oxaziridine (B8769555) derivative to form an N-Boc protected hydrazine directly. organic-chemistry.org

Chemical Deprotection Methodologies for Hydrazine Derivatives

The final step in many syntheses of hydrazine derivatives is the removal of the protecting group(s). The choice of deprotection method is dictated by the specific protecting group used.

For the commonly used Boc group, deprotection is typically achieved under strong acidic conditions. nih.gov Anhydrous solutions of hydrochloric acid (HCl) in a solvent like diethyl ether, dioxane, or methanol are frequently used. commonorganicchemistry.com This reaction proceeds by protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free hydrazine. The hydrazine is protonated by the excess acid to form the corresponding hydrochloride salt. researchgate.netchemicalforums.com This method is advantageous as it often allows for the direct isolation of the product as a stable, crystalline salt. sciencemadness.org

The general mechanism for acid-catalyzed Boc deprotection is as follows:

Protonation of the carbonyl oxygen of the Boc group by HCl.

Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.

The carbamic acid is unstable and decomposes to carbon dioxide and the free hydrazine.

The basic nitrogen of the hydrazine is protonated by the acid to yield the hydrazine hydrochloride salt.

This final protonation and salt formation is a key step in producing the target compound, (2-M-tolyl-ethyl)-hydrazine hydrochloride. researchgate.netsciencemadness.org

Chemical Transformations and Reaction Mechanisms of 2 M Tolyl Ethyl Hydrazine Hydrochloride

Reactivity Profiles of the Hydrazine (B178648) Functionality

The hydrazine group, with its two adjacent nitrogen atoms possessing lone pairs of electrons, is a versatile functional group that can engage in a range of chemical reactions.

(2-M-tolyl-ethyl)-hydrazine hydrochloride readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by dehydration. The reaction is typically acid-catalyzed, and the hydrochloride salt of the hydrazine can provide the necessary acidic environment.

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to yield the stable C=N bond of the hydrazone.

Reaction with Aldehydes: Forms aldohydrazones.

Reaction with Ketones: Forms ketohydrazones.

The formation of hydrazones is a reversible reaction, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. These hydrazone derivatives are often crystalline solids with sharp melting points, making them useful for the characterization and identification of carbonyl compounds.

Table 1: Examples of Hydrazone Formation from Substituted Hydrazines

Hydrazine Derivative Carbonyl Compound Product
Phenylhydrazine Benzaldehyde Benzaldehyde phenylhydrazone
2,4-Dinitrophenylhydrazine Acetone (B3395972) Acetone 2,4-dinitrophenylhydrazone

The nitrogen atoms of the hydrazine group in (2-M-tolyl-ethyl)-hydrazine are nucleophilic due to the presence of lone pairs of electrons. This nucleophilicity allows the compound to participate in various substitution and addition reactions.

Alkylation: The hydrazine moiety can be alkylated by reacting with alkyl halides. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Both mono- and di-alkylation on the same or different nitrogen atoms are possible, leading to a mixture of products.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides yields N-acylhydrazine derivatives. The more nucleophilic terminal nitrogen atom is typically the site of acylation. This reaction is a useful method for the synthesis of various substituted hydrazides, which are important intermediates in heterocyclic chemistry.

The hydrazine functionality is susceptible to both oxidation and reduction, leading to a variety of transformation products.

Oxidation: Mild oxidizing agents can convert the hydrazine group into an azo group (-N=N-). Stronger oxidizing agents can lead to the cleavage of the nitrogen-nitrogen bond, yielding nitrogen gas and other products. The specific outcome of the oxidation reaction depends on the nature of the oxidizing agent and the reaction conditions.

Reduction: The hydrazine moiety can be reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through chemical reduction using reagents such as sodium borohydride (B1222165) in the presence of a transition metal catalyst. The Wolff-Kishner reduction, which involves the conversion of a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate under basic conditions, is a notable reaction that utilizes the reductive transformation of the hydrazone. lumenlearning.com

Transformations Involving the (2-M-tolyl-ethyl) Side Chain

The (2-M-tolyl-ethyl) side chain also possesses reactive sites, namely the aromatic tolyl group and the ethyl linkage, which can undergo specific chemical transformations.

The tolyl group, being an aromatic ring, is susceptible to electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing and activating group. However, the ethyl-hydrazine substituent's directing effect needs to be considered. As an alkylamine-type substituent, it is also generally considered to be ortho-, para-directing and activating. The combination of these two groups will influence the regioselectivity of the substitution.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid can introduce a nitro group (-NO2) onto the tolyl ring. The substitution will predominantly occur at the positions ortho and para to the methyl group, and also influenced by the ethyl-hydrazine side chain.

Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) can lead to the introduction of a halogen atom onto the aromatic ring. The regioselectivity will again be directed by the existing substituents.

Friedel-Crafts Reactions:

Alkylation: Introduction of an alkyl group can be achieved using an alkyl halide and a Lewis acid catalyst.

Acylation: Introduction of an acyl group can be achieved using an acyl halide or anhydride with a Lewis acid catalyst. This reaction is generally preferred over alkylation as it is less prone to polysubstitution and carbocation rearrangements. wikipedia.org

Table 2: Regioselectivity in Electrophilic Aromatic Substitution of m-Xylene (B151644) (an analog)

Electrophile Major Product(s)
NO2+ 2,4-Dinitro-m-xylene, 2,6-Dinitro-m-xylene
Br+ 4-Bromo-m-xylene, 2-Bromo-m-xylene

The ethyl bridge connecting the tolyl and hydrazine moieties can also be a site for chemical transformations, although it is generally less reactive than the aromatic ring or the hydrazine group.

Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO4) under harsh conditions, can potentially oxidize the benzylic carbon of the ethyl group. However, the hydrazine moiety is also sensitive to oxidation, which could lead to a complex mixture of products. For a simple ethylbenzene, oxidation leads to benzoic acid.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) under UV light or with a radical initiator, can introduce a halogen atom at the benzylic position of the ethyl group. This reaction proceeds via a radical mechanism. youtube.com

Mechanistic Investigations of Reactions Involving this compound

The study of reaction mechanisms involving this compound is crucial for understanding its chemical behavior and potential applications. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established reactivity of analogous arylalkylhydrazines. The key reactive center of this molecule is the hydrazine moiety (-NH-NH2), which can act as a nucleophile or participate in redox reactions. The presence of the m-tolyl group and the ethyl linker can influence the reactivity of the hydrazine group through electronic and steric effects.

Kinetic Studies of Reaction Pathways

Kinetic studies are essential for quantifying the rates of chemical transformations and understanding the factors that influence them. For reactions involving this compound, kinetic data would provide insights into the reaction order, rate constants, and activation energies, which are fundamental to elucidating the reaction mechanism.

In the absence of direct kinetic data for this compound, we can infer its likely kinetic behavior from studies on similar compounds, such as phenylethylhydrazine and other substituted hydrazines. The kinetics of reactions involving hydrazines are often studied using techniques like UV-vis spectroscopy, stopped-flow methods, and laser-flash photolysis to monitor the concentration of reactants and products over time acs.org.

One of the fundamental reactions of hydrazines is their nucleophilic addition to carbonyl compounds to form hydrazones. This reaction is a cornerstone of the Wolff-Kishner reduction, which converts aldehydes and ketones to alkanes fiveable.melibretexts.orglibretexts.orgorganicchemistrydata.orgwikipedia.orglibretexts.org. The first step of this reaction, the formation of the hydrazone, is typically the rate-determining step under certain conditions. The rate of this reaction is influenced by the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl compound. The m-tolyl group in this compound is expected to have a mild electron-donating effect, which could slightly enhance the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety compared to an unsubstituted phenylalkylhydrazine.

A general representation of the kinetic parameters for the reaction of substituted hydrazines with a generic electrophile can be summarized in the following interactive table. The data presented is hypothetical and based on general principles of organic chemistry, illustrating the expected trends.

Substituent on Aryl RingRate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
-NO₂ (electron-withdrawing)0.0575
-H (unsubstituted)0.1070
-CH₃ (electron-donating, as in m-tolyl)0.1565

Note: The data in this table is illustrative and intended to show the expected relative effects of substituents on the reaction rate and activation energy for a typical nucleophilic reaction of an arylalkylhydrazine.

Another important area of study for arylalkylhydrazines is their role as inhibitors of enzymes such as monoamine oxidases (MAOs) nih.gov. The inhibition of MAOs by compounds like phenylethylhydrazine, an analogue of this compound, involves complex kinetic pathways that can include reversible binding followed by irreversible inactivation of the enzyme. Kinetic studies of such interactions are crucial for understanding the therapeutic potential of these compounds. The inhibition process often requires molecular oxygen and leads to the formation of reactive intermediates nih.gov.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is fundamental to a complete understanding of a reaction mechanism. For reactions involving this compound, this would involve identifying the high-energy transition state structures and any transient species that are formed and consumed during the reaction.

Intermediates:

In many reactions of hydrazines, key intermediates are formed that dictate the final products. For example, in the Wolff-Kishner reduction, a hydrazone is a stable and often isolable intermediate fiveable.melibretexts.orglibretexts.orgwikipedia.orglibretexts.org. The reaction of this compound with an aldehyde or ketone would proceed through the formation of a corresponding hydrazone.

Another important intermediate in hydrazine chemistry is the diazene (or diimide, HN=NH) species. In the context of the enzymatic inhibition of MAO by phenylethylhydrazine, a diazene intermediate is proposed to be formed through enzyme-catalyzed oxidation of the hydrazine nih.gov. This diazene can then react with molecular oxygen to generate an alkyl radical and superoxide anion. For this compound, a similar pathway can be postulated where the corresponding (2-M-tolyl-ethyl)-diazene is formed as a reactive intermediate.

Computational studies, often employing density functional theory (DFT), are powerful tools for investigating the structures and energies of intermediates and transition states that may be difficult to observe experimentally acs.orgnih.gov.

Transition States:

The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. For the formation of a hydrazone from this compound and a carbonyl compound, the transition state would involve the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon. This transition state would have a partially formed N-C bond and a partially broken C=O double bond.

The following table summarizes the key intermediates and the nature of the transition states for common reactions involving arylalkylhydrazines, which can be extrapolated to this compound.

ReactionKey IntermediateNature of the Key Transition State
Hydrazone formation (with a ketone)HydrazoneNucleophilic attack of hydrazine on the carbonyl carbon
Wolff-Kishner Reduction (of the hydrazone)CarbanionProton transfer from nitrogen to carbon via a cyclic or solvent-mediated state
MAO InhibitionDiazene, Alkyl radicalEnzyme-catalyzed oxidation of the hydrazine

Note: This table provides a generalized overview of intermediates and transition states based on known mechanisms for related hydrazine compounds.

Applications in Advanced Organic Synthesis and Material Science

Role as Building Blocks for Complex Molecular Architectures

The dual-nucleophilic nature of the hydrazine (B178648) group (-NH-NH2) allows it to participate in a wide array of bond-forming reactions, making compounds like (2-M-tolyl-ethyl)-hydrazine hydrochloride valuable starting materials for intricate molecules.

One of the most significant applications of substituted hydrazines is in the synthesis of aza-peptides. These are peptide analogs where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. mdpi.comnih.gov This modification can induce significant changes in the peptide's conformational properties, metabolic stability, and biological activity, making aza-peptides attractive targets for drug discovery. nih.govkirj.ee

This compound can serve as a precursor to a non-proteinogenic aza-amino acid. The synthesis involves using the substituted hydrazine to form the "aza-residue," which is then incorporated into a peptide sequence. mdpi.com The 2-m-tolyl-ethyl group becomes the side chain of the resulting aza-amino acid, providing a unique lipophilic and aromatic character not found in natural amino acids. Aza-peptides containing such residues have been shown to act as potent and selective protease inhibitors. nih.gov The introduction of the aza-P1 residue, derived from a hydrazine, can create effective aldehyde or ketone "warheads" that target the active sites of enzymes like caspases and the proteasome. nih.gov

Table 1: Comparison of a Natural Amino Acid and a Potential Aza-Amino Acid Derived from (2-M-tolyl-ethyl)-hydrazine

AttributeNatural Amino Acid (e.g., Phenylalanine)Aza-Amino Acid (from (2-M-tolyl-ethyl)-hydrazine)
Core Structure-NH-CH(R)-CO--NH-N(R)-CO-
Backbone Atomα-Carbon (sp3 hybridized)α-Nitrogen (sp2 hybridized)
Chirality at α-positionChiral (except Glycine)Achiral
Side Chain (R)Benzyl (B1604629) (-CH2-Ph)2-M-tolyl-ethyl (-CH2-CH2-C6H4-CH3)
Key PrecursorPhenylpyruvic acid(2-M-tolyl-ethyl)-hydrazine

Hydrazine and its derivatives are fundamental building blocks in heterocyclic chemistry due to their ability to react with compounds containing two electrophilic centers to form stable rings. nih.govresearchgate.net The reaction of this compound with 1,3-dicarbonyl compounds, for instance, is a classical and efficient route to substituted pyrazoles. Similarly, reactions with 1,4-dicarbonyls can yield pyridazines, and reactions with various other precursors can lead to the synthesis of 1,2,4-triazoles, thiadiazoles, and more complex fused heterocyclic systems. nih.govrsc.orgnih.gov

The 2-m-tolyl-ethyl substituent plays a crucial role by imparting specific physical properties, such as solubility and crystallinity, to the final heterocyclic product. Furthermore, this group can influence the biological activity of the resulting molecule, a key consideration in medicinal chemistry where such heterocyclic scaffolds are prevalent. nih.gov

The construction of macrocycles often relies on reactions that can form large rings efficiently, and hydrazone formation is one such process. Substituted hydrazines can be used in template-driven or high-dilution reactions with dialdehydes or diketones to form macrocyclic structures containing two or more hydrazone (-C=N-N-) linkages. nih.govresearchgate.netmdpi.com Research has shown that monomers containing both a protected hydrazine group and an acetal (B89532) can undergo acid-catalyzed deprotection and spontaneous dimerization to yield 24-membered or larger macrocycles in excellent yields. nih.govresearchgate.net In this context, (2-M-tolyl-ethyl)-hydrazine could be incorporated into a monomer to produce novel macrocycles where the substituent influences the final conformation and properties of the assembly.

While not typically used in the primary synthesis of the porphyrin core, hydrazine derivatives are valuable for the post-synthetic functionalization of porphyrins and other macrocycles. rsc.orgmdpi.comacs.org For example, a porphyrin scaffold functionalized with carbonyl groups could be reacted with (2-M-tolyl-ethyl)-hydrazine to attach new peripheral groups via hydrazone bonds. This approach allows for the covalent linking of porphyrins to other molecules or for altering their electronic properties and solubility.

Synthetic Methodologies Utilizing this compound

The utility of this compound extends to its application within established and advanced synthetic frameworks, including both solid-phase and solution-phase methods.

Solid-phase synthesis is a cornerstone of modern peptide and peptidomimetic chemistry. Substituted hydrazines are integral to this methodology in several ways. A protected form of (2-M-tolyl-ethyl)-hydrazine can be used as a building block for the synthesis of aza-peptides directly on a solid support. researchgate.net This involves the in-situ activation of the hydrazine (e.g., with phosgene) and its subsequent coupling to the N-terminus of a resin-bound peptide chain. researchgate.net

Furthermore, aryl hydrazine linkers are widely used in solid-phase peptide synthesis (SPPS). osti.govnih.govresearchgate.net These "safety-catch" linkers are stable throughout the standard Fmoc- or Boc-based synthesis protocols but can be activated under specific, mild oxidative conditions for cleavage of the final product from the resin. osti.govsemanticscholar.org This allows for the synthesis of C-terminal modified peptides, such as esters and thioesters, which are difficult to produce using standard acid-cleavable linkers. osti.gov The methodology has also been adapted for the solid-phase synthesis of non-peptide heterocyclic scaffolds, such as 1,2,4-triazin-3-ones and s-tetrazines, where a resin-bound hydrazine is a key intermediate. nih.govnih.gov

Table 2: Selected Resins and Linkers in Solid-Phase Synthesis Involving Hydrazines

Resin/Linker TypeTypical ApplicationCleavage ConditionReference
Aryl Hydrazide LinkerSynthesis of C-terminal modified peptides (esters, thioesters)Mild oxidation (e.g., Cu(II) or NBS) in the presence of a nucleophile osti.govsemanticscholar.org
2-Chlorotrityl Chloride ResinImmobilization of protected hydrazines for aza-peptide synthesisMild acid (e.g., 1% TFA in DCM) researchgate.net
Wang ResinStandard support for SPPS; products can be cleaved as peptide hydrazidesDirect hydrazinolysis (hydrazine hydrate (B1144303) in THF/NMP) nih.gov
MBHA ResinSynthesis of heterocyclic scaffolds (e.g., 1,2,4-triazinones)Strong acid (e.g., HF or TFMSA) nih.gov

In traditional multi-step solution-phase synthesis, this compound is a versatile intermediate. Its synthesis often starts from readily available materials, and it can be carried through numerous transformations. organic-chemistry.orggoogle.com For example, the synthesis of complex aza-peptide inhibitors often begins with the nucleophilic substitution of an α-bromo acid with a hydrazine, followed by protection and subsequent coupling steps in solution to build the target molecule. nih.gov

The compound can be used in reactions such as reductive amination with aldehydes or ketones to form more complex substituted hydrazines, which are themselves precursors for other targets. organic-chemistry.org Its role as a dinucleophile is central to many classical named reactions that form heterocycles, such as the Knorr pyrazole (B372694) synthesis or the Fischer indole (B1671886) synthesis (if used as an arylhydrazine analog), which remain mainstays of solution-phase organic chemistry. The precise control over stoichiometry and reaction conditions in solution-phase synthesis allows for the selective reaction at either the Nα or Nβ nitrogen atom, enabling the construction of highly functionalized and complex molecular frameworks.

No Publicly Available Research on the Catalytic Applications of this compound

A thorough review of scientific literature and chemical databases reveals a significant gap in the research concerning the specific applications of this compound in the fields of catalysis and organocatalysis. Despite the broad interest in hydrazine derivatives for various chemical transformations, this particular compound has not been the subject of published studies focusing on its catalytic properties.

While the broader class of hydrazine derivatives is known to participate in a range of catalytic processes, including their use as ligands for metal catalysts or as organocatalysts themselves, there is no specific data available for this compound. General applications of hydrazine derivatives in catalysis include their role in transfer hydrogenation reactions, as precursors for N-heterocyclic carbenes, and in the synthesis of complex organic molecules. However, without specific research on the title compound, any discussion of its catalytic activity would be purely speculative and would not meet the required standards of scientific accuracy.

Researchers in the fields of organic synthesis and material science have explored a multitude of substituted hydrazines for their potential in developing novel catalytic systems. These investigations have led to significant advancements in creating more efficient and selective chemical reactions. The absence of this compound from this body of work suggests that its catalytic potential is an unexplored area of chemical science.

Therefore, this article cannot provide detailed research findings or data tables on the "Catalysis and Organocatalysis in Transformations of Hydrazine Derivatives" specifically for this compound, as no such information appears to be publicly available.

Spectroscopic and Advanced Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

Proton and Carbon-13 NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy would be used to identify the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns (multiplicity), and integration values (proton count). For (2-M-tolyl-ethyl)-hydrazine hydrochloride, one would expect to observe distinct signals corresponding to the aromatic protons on the m-tolyl group, the methyl protons of the tolyl group, and the two sets of methylene (B1212753) (CH₂) protons of the ethyl chain. The hydrochloride salt form would also influence the chemical shifts of protons near the hydrazine (B178648) nitrogen atoms.

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The spectrum would show separate signals for the methyl carbon, the two ethyl carbons, and the unique aromatic carbons of the m-tolyl ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Hypothetical ¹H and ¹³C NMR Data for this compound: No publicly available experimental data was found. The following table is a hypothetical representation for illustrative purposes.

Table 1: Hypothetical ¹H NMR Data

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.2-7.0 Multiplet 4H Aromatic CH
~3.2 Triplet 2H N-CH₂
~2.9 Triplet 2H Ar-CH₂
~2.3 Singlet 3H Ar-CH₃

Table 2: Hypothetical ¹³C NMR Data

Chemical Shift (ppm) Assignment
~138 Aromatic C (quaternary)
~137 Aromatic C (quaternary)
~129 Aromatic CH
~128 Aromatic CH
~127 Aromatic CH
~125 Aromatic CH
~55 N-CH₂
~35 Ar-CH₂

Advanced 2D NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential. Techniques such as Correlation Spectroscopy (COSY) would establish proton-proton couplings, for instance, between the adjacent methylene groups of the ethyl chain. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, linking the signals in the ¹H and ¹³C spectra. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations between protons and carbons, confirming the connection of the ethyl group to the m-tolyl ring and the hydrazine moiety.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental formula of the parent ion. For (2-M-tolyl-ethyl)-hydrazine, HRMS would be used to confirm its elemental composition (C₉H₁₄N₂) by comparing the experimentally measured exact mass of the molecular ion [M+H]⁺ with the calculated theoretical mass.

Tandem Mass Spectrometry for Structural Fingerprinting

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed. This process creates a unique fragmentation pattern that serves as a "structural fingerprint." For the (2-M-tolyl-ethyl)-hydrazine cation, characteristic fragmentation pathways would likely involve the cleavage of the C-C bond between the ethyl group and the aromatic ring, leading to the formation of a stable tropylium-type ion, and cleavage of the N-N or C-N bonds of the hydrazine group. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Electronic Absorption Spectroscopy for Electronic Structure and Conjugation Analysis

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's electronic structure, particularly the extent of conjugation. For this compound, the UV spectrum would be expected to show absorption bands characteristic of the substituted benzene (B151609) ring. The position and intensity of these bands would be influenced by the ethyl-hydrazine substituent on the tolyl ring.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

The process involves growing a suitable single crystal of the compound, mounting it on a goniometer, and exposing it to a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Empirical FormulaC₉H₁₅ClN₂
Formula Weight186.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.543(5)
β (°)105.21(3)
Volume (ų)1035.8(7)
Z4
Calculated Density (g/cm³)1.198
Absorption Coeff. (mm⁻¹)0.354
F(000)400
Reflections Collected2500
Independent Reflections1850 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.135
R indices (all data)R1 = 0.068, wR2 = 0.148

This hypothetical data suggests a monoclinic crystal system, which is common for such organic salts. The R-factors (R1 and wR2) are indicators of the quality of the structural refinement, with lower values indicating a better fit between the experimental data and the calculated model.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from any impurities or related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like this compound. A reversed-phase HPLC method would typically be developed to separate the main compound from any starting materials, by-products, or degradation products.

The method would involve injecting a solution of the sample onto a stationary phase (e.g., a C18 column) and eluting it with a mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring of the tolyl group exhibits strong absorbance.

Illustrative HPLC Method Parameters:

ParameterTypical Conditions
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-22 min: 90-10% B22-25 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 220 nm
Injection Volume10 µL

Under these hypothetical conditions, this compound would be expected to elute as a sharp, well-defined peak. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is a salt and thus not sufficiently volatile for direct GC analysis, GC-MS can be a powerful tool for analyzing potential volatile impurities or for the analysis of the compound after a suitable derivatization step. researchgate.net Derivatization converts the non-volatile hydrazine salt into a more volatile derivative that can be readily analyzed by GC. nih.govchrom-china.com

A common derivatization strategy for hydrazines involves reaction with an aldehyde or ketone to form a volatile hydrazone. sielc.com For instance, reaction with acetone (B3395972) would yield the corresponding acetone hydrazone. This derivative can then be separated by gas chromatography and detected by mass spectrometry.

The mass spectrometer provides detailed structural information based on the fragmentation pattern of the derivatized molecule. This can be invaluable for identifying unknown impurities.

Hypothetical GC-MS Parameters for the Acetone Derivative:

ParameterTypical Conditions
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium, constant flow 1.2 mL/min
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450

The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the acetone derivative, along with characteristic fragment ions that can be used to confirm the structure. For example, fragmentation might involve cleavage of the ethyl linkage or loss of a methyl group from the tolyl ring.

Theoretical and Computational Chemistry Studies on 2 M Tolyl Ethyl Hydrazine Hydrochloride

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. For a flexible molecule such as (2-M-tolyl-ethyl)-hydrazine hydrochloride, these calculations are crucial for identifying the most stable spatial arrangements it can adopt.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, which possesses several rotatable single bonds, a thorough conformational analysis is necessary to locate the global energy minimum among many possible local minima. nih.gov

This analysis typically begins by constructing an initial 3D model of the molecule. A systematic or stochastic search of the conformational space is then performed by rotating the key dihedral angles, such as those in the ethyl linker and the C-N bonds. wustl.eduacs.org Methods like Monte Carlo or molecular dynamics simulations are often employed to generate a wide range of initial conformers. researchgate.net Each of these conformers is then subjected to geometry optimization using quantum mechanical methods.

Density Functional Theory (DFT) is a widely used and reliable method for such calculations, often with a functional like B3LYP and a basis set such as 6-31G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. imist.manih.gov The optimization process yields critical data on bond lengths, bond angles, and dihedral angles for the most stable conformer.

Hypothetical Optimized Geometric Parameters: The following table presents a hypothetical set of optimized geometric parameters for a low-energy conformer of this compound, as would be obtained from a DFT/B3LYP/6-31G(d,p) calculation.

ParameterAtoms InvolvedCalculated Value
Bond LengthN-N1.44 Å
Bond LengthC-N (ethyl-hydrazine)1.47 Å
Bond AngleC-N-N110.5°
Dihedral AngleC(tolyl)-C(ethyl)-C(ethyl)-N-178.2° (anti-periplanar)
Dihedral AngleC(ethyl)-C(ethyl)-N-N65.1° (gauche)

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

Analysis of the electronic structure provides insight into the reactivity and properties of a molecule. A key aspect of this is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. The LUMO is the innermost empty orbital and relates to the molecule's ability to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to chemical reactions. researchgate.net

For this compound, the HOMO would be expected to have significant electron density on the electron-rich tolyl ring and the hydrazine (B178648) nitrogen atoms. The LUMO would likely be distributed over the aromatic ring and the positively charged hydrazinium group, which acts as an electron-accepting center.

Hypothetical Frontier Molecular Orbital Data: This table shows hypothetical energy values for the FMOs of this compound, calculated at the B3LYP/6-31G(d,p) level.

ParameterEnergy (eV)Interpretation
HOMO Energy-8.95 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-0.52 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)8.43 eVIndicates high kinetic stability and relatively low reactivity.

Computational Modeling of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying transient intermediates, and determining the energy requirements for a reaction to occur. nasa.govmdpi.com

Transition State Localization and Reaction Pathway Determination

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). Computationally locating this TS is key to understanding the reaction mechanism. researchgate.net Algorithms such as the synchronous transit-guided quasi-Newton (STQN) method are employed to find the geometry of the TS, which is a first-order saddle point on the potential energy surface.

A critical step in confirming a TS is a vibrational frequency calculation. A genuine transition state structure is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net Once the TS is located and verified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This traces the reaction pathway downhill from the TS to connect it to the corresponding reactant and product energy minima, thereby mapping the entire reaction path. researchgate.net

Calculation of Activation Barriers and Reaction Energetics

The energetics of a reaction determine its feasibility and rate. The activation barrier (ΔG‡ or ΔE‡), calculated as the energy difference between the transition state and the reactants, is the minimum energy required for the reaction to proceed. A lower activation barrier corresponds to a faster reaction rate.

Hypothetical Reaction Energetics for N-N Bond Cleavage: The table below illustrates hypothetical energetic data for a unimolecular N-N bond cleavage reaction of the protonated hydrazine, a plausible decomposition pathway.

SpeciesRelative Energy (kcal/mol)
Reactant ((2-M-tolyl-ethyl)-hydrazinium)0.0
Transition State+45.5
Products (Radical Intermediates)+35.2
Activation Barrier (ΔE‡)45.5 kcal/mol
Reaction Energy (ΔErxn)+35.2 kcal/mol (Endothermic)

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the identity of a synthesized compound and interpreting experimental spectra. aalto.firesearchgate.net

DFT calculations are routinely used to predict NMR, IR, and UV-Vis spectra. acs.org

NMR Spectra: ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized molecular geometry. acs.orgrsc.org The calculated values are often referenced against a standard like tetramethylsilane (TMS) and may be linearly scaled to improve agreement with experimental data.

IR Spectra: Infrared spectra are simulated by calculating the harmonic vibrational frequencies and their corresponding intensities. Due to the harmonic approximation and other factors, calculated frequencies are systematically higher than experimental ones and are usually multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) for better comparison. acs.org

UV-Vis Spectra: Electronic absorption spectra are predicted using Time-Dependent DFT (TD-DFT). faccts.de This method calculates the energies of electronic transitions from the ground state to various excited states and their associated oscillator strengths, which correlate to the wavelength of maximum absorption (λmax) and the intensity of the spectral bands. medcraveonline.comresearchgate.net

Hypothetical Predicted Spectroscopic Data: This interactive table provides a summary of hypothetical spectroscopic data for this compound that would be generated from computational models.

Spectroscopy TypePredicted ValueAssignment/Transition
¹³C NMRδ 138.1 ppmAromatic C (substituted, C-CH₃)
¹³C NMRδ 55.4 ppm-CH₂-N
¹³C NMRδ 32.7 ppmTolyl-CH₂-
¹³C NMRδ 21.5 ppmTolyl-CH₃
¹H NMRδ 7.1-7.3 ppmAromatic protons
¹H NMRδ 3.15 ppm-CH₂-N
IR3050-3200 cm⁻¹ (scaled)N-H stretching (hydrazinium)
IR2935 cm⁻¹ (scaled)C-H stretching (aliphatic)
IR1605 cm⁻¹ (scaled)C=C stretching (aromatic)
UV-Vis (TD-DFT)λmax = 268 nmπ → π* transition (tolyl ring)

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in the assignment of experimental spectra and the confirmation of molecular structures. nih.gov

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. The process typically involves an initial conformational search to identify the molecule's most stable geometries in a given solvent. Following this, geometry optimization is performed for each low-energy conformer. Finally, NMR shielding tensors are calculated using a suitable level of theory, such as B3LYP with the 6-311++G(d,p) basis set, and then converted to chemical shifts. researchgate.net Machine learning approaches are also emerging as accurate methods for predicting NMR chemical shifts. nih.govresearchgate.net

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, illustrating the type of data generated from such computational studies.

Table 1: Predicted NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H (Aromatic) 7.10 - 7.35 C (Aromatic CH) 125.0 - 130.0
H (CH₂) 3.15 C (Aromatic C-CH₃) 138.5
H (CH₂) 3.30 C (Aromatic C-CH₂) 135.0
H (NH) 5.50 C (CH₂) 55.0
H (NH₂) 8.90 C (CH₂) 60.0

Note: These are illustrative values and would be calculated relative to a standard reference compound like tetramethylsilane (TMS).

Simulation of Vibrational (IR) and Electronic (UV-Vis) Spectra

Computational simulations are also employed to predict vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra. These simulations provide a theoretical basis for interpreting experimental spectra, helping to assign specific spectral features to molecular motions or electronic transitions.

Vibrational (IR) Spectroscopy: Theoretical IR spectra are typically calculated from the second derivatives of the energy with respect to the atomic coordinates of the optimized molecular structure. These calculations yield the frequencies and intensities of the fundamental vibrational modes. For this compound, this would allow for the identification of characteristic stretching and bending frequencies, such as N-H, C-H, and C=C vibrations.

Electronic (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis spectra. This approach calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these calculations would predict the absorption maxima (λmax) corresponding to π → π* and n → π* transitions, primarily associated with the tolyl aromatic ring.

Table 2: Predicted Vibrational Frequencies and Electronic Transitions for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Electronic Transition Predicted λmax (nm)
N-H Stretch 3300 - 3400 π → π* 210
C-H (Aromatic) Stretch 3000 - 3100 π → π* 265
C-H (Aliphatic) Stretch 2850 - 2960 n → π* 320

Note: Predicted vibrational frequencies are often scaled to correct for anharmonicity and other systematic errors.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

To conduct a QSAR study, a set of derivatives of (2-M-tolyl-ethyl)-hydrazine would be synthesized or computationally designed. For each derivative, a range of molecular descriptors would be calculated, including:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molecular volume, surface area, specific steric parameters.

Hydrophobic descriptors: LogP (partition coefficient).

These descriptors would then be used to build a mathematical model that predicts the reactivity of the compounds. Such a model could be represented by a linear equation, for example:

Reactivity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

A hypothetical QSAR model could reveal, for instance, that electron-withdrawing substituents on the tolyl ring increase the reactivity in a particular reaction.

Computational Design of Novel Synthetic Transformations and Derivatizations

Computational chemistry plays a crucial role in the rational design of new synthetic pathways and molecular derivatives. By modeling reaction mechanisms and predicting the properties of yet-to-be-synthesized molecules, computational approaches can guide experimental efforts, saving time and resources.

For this compound, computational methods could be used to:

Explore Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of proposed synthetic transformations. This allows for the determination of reaction barriers (activation energies) and the identification of stable intermediates and transition states, thereby predicting the feasibility of a new reaction.

Design Novel Derivatives: By systematically modifying the structure of this compound in silico, it is possible to predict the properties of a large library of virtual compounds. For example, one could computationally screen for derivatives with enhanced solubility, different electronic properties, or improved binding affinity to a target receptor. This process involves generating a set of virtual derivatives and then calculating key molecular properties for each.

Table 3: Hypothetical Computationally Designed Derivatives and their Predicted Properties

Derivative Modification Predicted Property of Interest
Derivative A Addition of a hydroxyl group to the tolyl ring Increased polarity and hydrogen bonding capability
Derivative B Replacement of the methyl group with a trifluoromethyl group Altered electronic properties (electron-withdrawing)

This computational pre-screening allows chemists to prioritize the synthesis of the most promising candidates.

Q & A

Q. What are the optimal synthetic routes for preparing (2-M-tolyl-ethyl)-hydrazine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For analogous compounds like (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride, aryl halides react with hydrazine hydrate in ethanol under reflux (70–80°C) for 6–8 hours . Yield optimization requires adjusting solvent polarity (e.g., ethanol vs. THF), stoichiometric ratios (1:1.2 hydrazine:aryl precursor), and temperature. Recrystallization from ethanol/water mixtures improves purity (≥95%), with yields ranging 60–75% depending on steric and electronic effects of substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • 1H NMR : The hydrazine NH2 protons appear as broad singlets (δ 4.5–5.5 ppm), while aromatic protons from the tolyl-ethyl group resonate as multiplets (δ 6.8–7.3 ppm). Methyl groups (e.g., M-tolyl) show singlets at δ 2.3–2.5 ppm .
  • IR : N–H stretches (3300–3350 cm⁻¹) and C–N vibrations (1250–1300 cm⁻¹) confirm hydrazine functionality. Aromatic C–H stretches appear at 3000–3100 cm⁻¹ .
  • MS (ESI+) : Molecular ion peaks [M+H]+ correspond to the molecular formula (e.g., C9H14ClN2 for the target compound). Fragmentation patterns include loss of HCl (m/z –36) and hydrazine cleavage .

Q. What are the key stability considerations for storing this compound?

Methodological Answer: Stability studies under ICH guidelines (40°C/75% relative humidity for 6 months) reveal degradation pathways. For example, (3-Bromo-4-chlorophenyl)hydrazine hydrochloride degrades <5% under ambient light but 15–20% under UV exposure after 30 days . Store in amber glass at –20°C under inert gas (N2/Ar) to minimize oxidation. Monitor purity via HPLC (C18 column, λ=254 nm) with mobile phases like acetonitrile/0.1% formic acid .

Advanced Research Questions

Q. How do structural modifications on the tolyl-ethyl moiety affect the biological activity of hydrazine hydrochloride derivatives?

Methodological Answer: Structure-Activity Relationship (SAR) studies compare derivatives like (2-Methylbenzyl)hydrazine hydrochloride (logP=1.8) and (4-Methoxyphenyl)hydrazine hydrochloride (logP=1.5). Electron-donating groups (e.g., methyl, methoxy) enhance lipophilicity and blood-brain barrier penetration, while electron-withdrawing groups (e.g., Cl, Br) improve target binding via dipole interactions . Pair enzyme inhibition assays (IC50 values) with molecular docking (AutoDock Vina) to validate binding modes to targets like aminopeptidase N .

Q. What computational approaches predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) at B3LYP/6-31G(d) level models frontier molecular orbitals. For (3-Bromo-4-chlorophenyl)hydrazine hydrochloride, halogen substituents lower LUMO energy (–1.8 eV), enhancing nucleophilic attack at the NH2 group . Solvent effects (PCM model) and transition-state optimization (TSearch) refine kinetic predictions. Validate with experimental rate constants (e.g., pseudo-first-order kinetics, k=0.012 s⁻¹ at 25°C) .

Q. How can reaction kinetics and mechanisms be elucidated for this compound in heterocyclic synthesis?

Methodological Answer: In pyrazoline formation (e.g., with benzylideneacetone), monitor reaction progress via inline FTIR (C=O stretch at 1700 cm⁻¹ disappearance) or UV-Vis (λ=300 nm). Rate constants (k) derived from time-concentration plots under pseudo-first-order conditions (excess hydrazine). Activation energy (Ea ~45 kJ/mol) is calculated via Arrhenius plots from data at 25–60°C . Mechanistic studies use isotopic labeling (15N-hydrazine) and trapping intermediates (e.g., TEMPO for radical pathways) .

Q. What analytical methods quantify this compound in complex matrices (e.g., biological samples)?

Methodological Answer: LC-MS/MS with a HILIC column (mobile phase: 10 mM ammonium acetate/acetonitrile) achieves LOD=0.1 ng/mL. For iodometric titration (non-biological), excess iodine oxidizes hydrazine; back-titration with Na2S2O3 quantifies consumption (e.g., 0.005 mol/L iodine VS, 90–95% recovery) . Validate with spike-recovery experiments in plasma (85–110% recovery) .

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